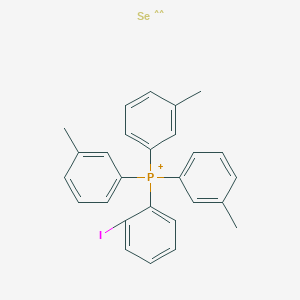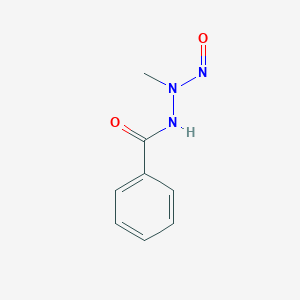![molecular formula C22H20FNO B14181810 [1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl- CAS No. 897015-60-0](/img/structure/B14181810.png)
[1,1'-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl-: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core, an acetamide group, and a fluorophenylmethyl substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl- typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride and a suitable amine.
Attachment of Fluorophenylmethyl Group: The fluorophenylmethyl group can be attached through a nucleophilic substitution reaction using a fluorobenzyl halide and a suitable nucleophile.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetamide group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the biphenyl core or the acetamide group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: In chemistry, [1,1’-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, this compound may be used as a probe to study molecular interactions and biological pathways. Its structural features make it suitable for binding studies and the investigation of enzyme-substrate interactions.
Medicine: In medicine, [1,1’-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl- has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drug candidates with specific biological activities.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities.
作用機序
The mechanism of action of [1,1’-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
[1,1’-Biphenyl]-4-acetamide: Lacks the fluorophenylmethyl group, resulting in different chemical and biological properties.
N-[(3-fluorophenyl)methyl]-N-methylacetamide: Lacks the biphenyl core, leading to variations in its reactivity and applications.
[1,1’-Biphenyl]-4-carboxamide:
Uniqueness: The uniqueness of [1,1’-Biphenyl]-4-acetamide, N-[(3-fluorophenyl)methyl]-N-methyl- lies in its combination of structural features. The presence of the biphenyl core, acetamide group, and fluorophenylmethyl substituent imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
897015-60-0 |
|---|---|
分子式 |
C22H20FNO |
分子量 |
333.4 g/mol |
IUPAC名 |
N-[(3-fluorophenyl)methyl]-N-methyl-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C22H20FNO/c1-24(16-18-6-5-9-21(23)14-18)22(25)15-17-10-12-20(13-11-17)19-7-3-2-4-8-19/h2-14H,15-16H2,1H3 |
InChIキー |
AIJPCYJYHZPVIP-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC(=CC=C1)F)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole](/img/structure/B14181732.png)
![lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane](/img/structure/B14181737.png)
![3-Methoxy-5-[(2-methylphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14181741.png)
![N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14181748.png)
methanone](/img/structure/B14181753.png)



![4-[2-(2,6-Dibromophenoxy)ethoxy]benzonitrile](/img/structure/B14181780.png)
![2-(Methylsulfanyl)-5-sulfanylidene-5,6-dihydro[1,3]thiazolo[5,4-d]pyrimidin-7(4H)-one](/img/structure/B14181781.png)
![1H-Pyrrolo[2,3-b]pyridin-4-ol, 3-(2-amino-4-pyrimidinyl)-6-bromo-1-methyl-](/img/structure/B14181782.png)



